Fasciculol D
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Overview
Description
Fasciculol D is a lanostane triterpenoid compound isolated from the mushroom Hypholoma fasciculareHypholoma genus.
Preparation Methods
Fasciculol D is typically isolated from the fruiting bodies of Hypholoma fasciculare. The extraction process involves using organic solvents such as hexane, chloroform, and methanol. The extracts are then subjected to various chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to purify the compound .
Chemical Reactions Analysis
Fasciculol D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fasciculol D has several scientific research applications, including:
Antimicrobial Activity: This compound has shown antimicrobial activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Anti-inflammatory Properties: Extracts containing this compound have demonstrated significant anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2) and activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.
Biological Control:
Mechanism of Action
The mechanism of action of fasciculol D involves its interaction with various molecular targets and pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Fasciculol D is part of a group of compounds known as fasciculols, which include fasciculol A, fasciculol B, fasciculol C, fasciculol E, and fasciculol F. These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific antimicrobial and anti-inflammatory properties .
Properties
CAS No. |
64971-23-9 |
---|---|
Molecular Formula |
C39H65NO10 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
[(2R,3R,10S,12S,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO10/c1-22(11-14-28(41)35(4,5)47)23-15-16-38(8)24-12-13-27-34(2,3)33(46)26(18-37(27,7)25(24)17-29(42)39(23,38)9)50-31(44)20-36(6,48)19-30(43)40-21-32(45)49-10/h22-23,26-29,33,41-42,46-48H,11-21H2,1-10H3,(H,40,43)/t22-,23?,26-,27?,28-,29+,33+,36?,37-,38+,39+/m1/s1 |
InChI Key |
UFHYUEPVXXEOIS-KBNKLVGESA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Origin of Product |
United States |
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